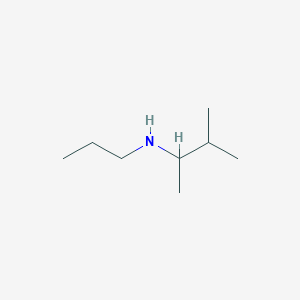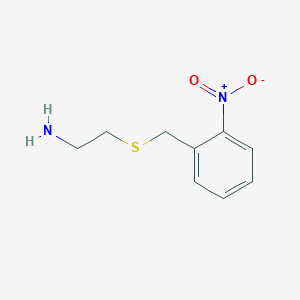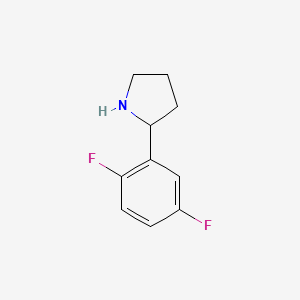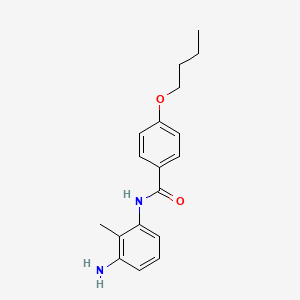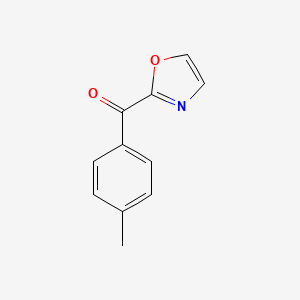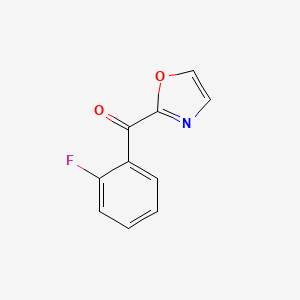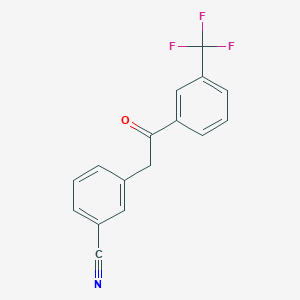
2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method for the synthesis of similar compounds . This reaction involves the use of organoboron reagents and palladium catalysts . Another reaction involves the cyanoacetylation of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Cyanophenylboronic acid, have been reported . It has a melting point of 298 °C (dec.) (lit.), a boiling point of 347.4±44.0 °C (Predicted), and a density of 1.25±0.1 g/cm3 (Predicted) .科学的研究の応用
-
Optoelectronic Properties Study
- Field : Physical Chemistry
- Application : The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which has a similar structure, is used as a dye in Dye-Sensitized Solar Cells (DSSC). It’s studied for its structural, optoelectronic, and thermodynamic properties .
- Methods : The Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set have been used to study these properties .
- Results : The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated .
-
Anticancer Potential
- Field : Medicinal Chemistry
- Application : Derivatives of N-(3-cyanophenyl)-2-phenylacetamide have shown promise in anticancer activities.
- Methods : Novel derivatives were synthesized and evaluated for in vitro anticancer activity against various cancer cell lines.
- Results : The derivatives demonstrated significant inhibitory activity. The molecular docking analysis further supported these findings.
-
Generative Design of Crystal Materials
- Field : Materials Science
- Application : A deep learning model has been proposed for the generative design of crystal materials, which could potentially be applied to the design and synthesis of new materials involving “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds .
- Methods : The model uses physics-guided deep learning to generate new crystal structures with high structural diversity and symmetry .
- Results : The model has shown to increase the generation validity by more than 700% compared to previous structure generators .
-
Difluoromethylation Processes
- Field : Organic Chemistry
- Application : Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . This could potentially be applied to “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds.
- Methods : Various methods including electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct X–CF2H bonds .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of Febuxostat Precursor
- Field : Pharmaceutical Chemistry
- Application : The compound Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, which has a similar structure, is a key intermediate for the preparation of Febuxostat . Febuxostat is a drug approved for the treatment of hyperuricemia and gouty arthritis .
- Methods : The synthesis involves several steps, including the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxyiamine and sodium formate in refluxing formic acid, followed by treatment with thioacetamide, cyclization with 2-chloroacetoacid ethyl ester, and alkylation with isobutyl bromide .
- Results : The process results in the production of highly pure (>99.0%) Febuxostat precursor .
-
Design of Ionic Conductors and Photovoltaics
- Field : Materials Science
- Application : A deep learning model has been proposed for the generative design of crystal materials, which could potentially be applied to the design and synthesis of new materials involving “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds . These materials could be used in ionic conductors, perovskites, photovoltaics, and piezoelectrics .
- Methods : The model uses physics-guided deep learning to generate new crystal structures with high structural diversity and symmetry .
- Results : The model has shown to increase the generation validity by more than 700% compared to previous structure generators .
Safety And Hazards
将来の方向性
The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
特性
IUPAC Name |
3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDISBHGFDUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642335 |
Source


|
| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone | |
CAS RN |
898784-53-7 |
Source


|
| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


